Cas no 2227751-08-6 ((3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid)

(3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid structure
2227751-08-6 structure
Product Name:(3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
CAS No:2227751-08-6
MF:C8H10O3S
MW:186.228201389313
CID:5873380
PubChem ID:94425398
Update Time:2023-12-28

(3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
    • 2227751-08-6
    • EN300-1820574
    • Inchi: 1S/C8H10O3S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11)/t6-/m0/s1
    • InChI Key: ANGRYLPFMZAEET-LURJTMIESA-N
    • SMILES: S1C(C)=CC=C1[C@H](CC(=O)O)O

Computed Properties

  • Exact Mass: 186.03506535g/mol
  • Monoisotopic Mass: 186.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 85.8Ų

(3S)-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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